

# NVP-LCQ195: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**NVP-LCQ195**, also known as AT9311, is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK3, CDK5, and CDK9. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **NVP-LCQ195**. It is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this CDK inhibitor. The document summarizes key quantitative data, outlines detailed experimental methodologies for its biological characterization, and visualizes the underlying scientific principles and workflows.

### **Discovery**

**NVP-LCQ195** was discovered by Astex Therapeutics utilizing their proprietary fragment-based drug discovery (FBDD) platform, Pyramid™.[1] This approach involves screening libraries of low molecular weight fragments to identify those that bind to the target protein, in this case, cyclin-dependent kinases. These initial fragment hits, although typically exhibiting weak affinity, provide a highly efficient starting point for medicinal chemistry optimization. Through iterative structure-based design, guided by high-throughput X-ray crystallography of the fragment-protein complexes, these initial hits are evolved into highly potent and selective lead compounds.[1] The development of **NVP-LCQ195** from a fragment hit to a preclinical candidate

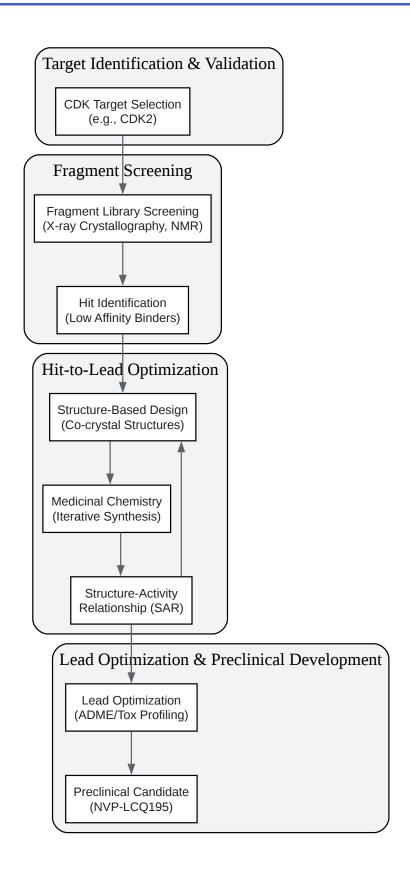


showcases the power of FBDD in rapidly generating novel drug candidates with desirable pharmacological properties.

## **Discovery Workflow**

The logical workflow for the fragment-based discovery of a CDK inhibitor like **NVP-LCQ195** can be conceptualized as a multi-stage process, beginning with target validation and culminating in the identification of a preclinical candidate.





Click to download full resolution via product page

Figure 1: Fragment-Based Drug Discovery Workflow.



## **Synthesis**

While a detailed, step-by-step synthesis protocol for **NVP-LCQ195** is not publicly available in peer-reviewed literature or patents, the general synthesis of similar heterocyclic kinase inhibitors often involves multi-step organic synthesis. The core scaffolds are typically constructed through a series of coupling reactions, condensations, and functional group interconversions. For a custom synthesis of **NVP-LCQ195**, it is recommended to consult with a specialized chemical synthesis provider.

## **Biological Activity**

**NVP-LCQ195** is a potent inhibitor of several key CDKs involved in cell cycle regulation and transcription. Its inhibitory activity has been characterized in various biochemical and cellular assays.

#### **Quantitative Data**

The inhibitory potency of **NVP-LCQ195** against a panel of cyclin-dependent kinases and its anti-proliferative activity in multiple myeloma (MM) cell lines are summarized below.

| Target Enzyme  | IC50 (nM) |
|----------------|-----------|
| CDK1/cyclin B  | 2         |
| CDK2/cyclin A  | 2         |
| CDK2/cyclin E  | 5         |
| CDK3/cyclin E  | 42        |
| CDK5/p25       | 1         |
| CDK5/p35       | 1         |
| CDK9/cyclin T1 | 15        |

**Table 1:** In vitro inhibitory activity of **NVP-LCQ195** against various CDK complexes.

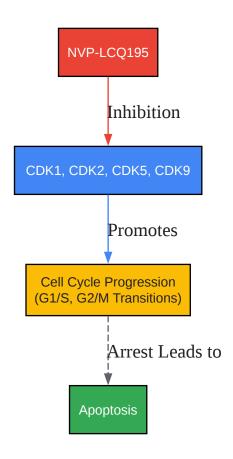
| Cell Line             | EC50 (μM) |
|-----------------------|-----------|
| Various MM Cell Lines | ≤1        |



**Table 2:** Anti-proliferative activity of **NVP-LCQ195** in multiple myeloma cell lines.

#### **Signaling Pathway**

**NVP-LCQ195** exerts its anti-cancer effects by inhibiting CDKs, which are crucial for cell cycle progression. By blocking the activity of these kinases, **NVP-LCQ195** induces cell cycle arrest and subsequently apoptosis. The simplified signaling pathway is depicted below.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. astx.com [astx.com]



• To cite this document: BenchChem. [NVP-LCQ195: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677049#nvp-lcq195-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com